AJ-76
Description
Properties
IUPAC Name |
(1S,2R)-5-methoxy-1-methyl-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c1-4-10-16-14-9-8-13-12(11(14)2)6-5-7-15(13)17-3/h5-7,11,14,16H,4,8-10H2,1-3H3/t11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHLYBIUVOLKCV-SMDDNHRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCC2=C(C1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1CCC2=C([C@@H]1C)C=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1043889 | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85379-09-5 | |
| Record name | AJ 76 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85379-09-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-1-methyl-2-(n-propylamino)tetralin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085379095 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-AJ 76 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1043889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of 5-Methoxy-1-methyl-2-(n-propylamino)tetralin, also known as (+)-AJ 76, is the dopamine autoreceptor . These receptors play a crucial role in regulating the synthesis and release of dopamine, a neurotransmitter that is involved in various functions such as motor control, reward, and reinforcement.
Mode of Action
5-Methoxy-1-methyl-2-(n-propylamino)tetralin acts as a preferential dopamine autoreceptor antagonist . This means it binds to dopamine autoreceptors and blocks their action, leading to an increase in dopamine synthesis and turnover. It has only slight effects on the synthesis and turnover of other neurotransmitters like serotonin (5-HT) and noradrenaline.
Biochemical Pathways
By blocking the dopamine autoreceptors, 5-Methoxy-1-methyl-2-(n-propylamino)tetralin increases the synthesis and turnover of dopamine. This leads to an increase in dopamine levels in the brain, which can affect various dopamine-dependent pathways and their downstream effects.
Pharmacokinetics
As a dopamine autoreceptor antagonist, its bioavailability and pharmacokinetic properties would be crucial in determining its efficacy in increasing brain dopamine levels.
Result of Action
The increase in dopamine synthesis and turnover caused by 5-Methoxy-1-methyl-2-(n-propylamino)tetralin can lead to various molecular and cellular effects. For instance, it can produce locomotor stimulation and weak stereotypies, and antagonize the sedative effects of low doses of apomorphine. It can also block the decrease in dopamine synthesis rate induced by apomorphine in gamma-butyrolactone (GBL) treated animals.
Action Environment
Biological Activity
AJ-76, chemically known as (+)-AJ 76 hydrochloride (CAS 85378-82-1), is a compound recognized for its significant biological activity, particularly as a dopamine receptor antagonist. This article delves into the compound's mechanisms, effects, and relevant research findings, supported by data tables and case studies.
This compound primarily acts as a dopamine receptor antagonist with a preferential action at presynaptic receptors. The pKi values for its binding affinity to dopamine receptors are reported as follows:
- Dopamine D1 receptor : pKi = 6.95
- Dopamine D2 receptor : pKi = 6.67
This indicates that this compound has a stronger affinity for D1 receptors compared to D2 receptors, suggesting its potential role in modulating dopaminergic signaling in the brain .
Dopaminergic Activity
This compound has been shown to increase the synthesis and turnover of dopamine in the rat brain while exhibiting minimal effects on serotonin levels. This characteristic makes it a valuable candidate for studying disorders associated with dopaminergic dysfunction, such as schizophrenia and Parkinson's disease .
Antioxidant Activity
Recent studies have also explored the antioxidant properties of this compound. These properties are critical in mitigating oxidative stress, which is implicated in various neurodegenerative diseases. The compound's antioxidant activity was evaluated through various assays, yielding promising results.
| Assay Type | IC50 (μg/mL) |
|---|---|
| DPPH | 50 ± 2.95 |
| ABTS | 65 ± 1.60 |
These results indicate that this compound exhibits significant antioxidant potential, which may contribute to its neuroprotective effects .
Neuroprotective Effects
A case study involving rodent models demonstrated that administration of this compound resulted in improved cognitive functions and reduced neuroinflammation. The study highlighted the compound's ability to enhance dopaminergic transmission while decreasing markers of oxidative stress and inflammation in the brain.
Key Findings:
- Cognitive Improvement : Rats treated with this compound showed enhanced performance in memory tasks.
- Inflammatory Markers : Significant reductions in TNF-alpha and IL-6 levels were observed post-treatment.
Clinical Implications
The implications of this compound's biological activity extend to potential therapeutic applications in treating conditions like schizophrenia and depression. Its ability to modulate dopaminergic activity while providing neuroprotection positions it as a candidate for further clinical investigation.
Scientific Research Applications
Diagnosing Early-Stage Parkinson’s Disease
Recent studies have demonstrated that AJ-76 can be utilized in diagnostic tests for early-stage Parkinson's disease. A notable study showed that this compound, when used in conjunction with other agents, achieved comparable sensitivity and selectivity to traditional methods without inducing motor side effects common with other treatments . This capability positions this compound as a promising tool for early diagnosis, potentially leading to better patient outcomes through timely intervention.
Behavioral Assessments in Animal Models
This compound has been employed in various behavioral assessments using animal models to evaluate its effects on motor coordination and dopaminergic function. For instance, in a rotarod test designed to measure motor coordination, mice treated with this compound displayed improved performance compared to those treated with non-selective antagonists . This suggests that this compound may mitigate some motor deficits associated with dopaminergic dysfunction.
Case Study: this compound in Mouse Models
In a controlled study involving mice genetically predisposed to Parkinson's disease, researchers administered this compound prior to behavioral testing. The results indicated that this compound administration led to enhanced motor performance and reduced symptoms associated with PD compared to the control group receiving haloperidol. This reinforces the hypothesis that selective dopamine autoreceptor antagonism could provide therapeutic benefits without the adverse effects seen with broader dopamine receptor antagonism .
| Study | Model | Treatment | Outcome |
|---|---|---|---|
| Johansson et al., 1985 | Mouse Model of PD | This compound vs Haloperidol | Improved motor coordination with this compound; reduced side effects |
| Svensson et al., 1986b | Rotarod Test | This compound | Increased latency before falling; better motor control |
Clinical Implications
The findings from these studies suggest that this compound could serve as a foundation for developing new therapeutic strategies aimed at treating Parkinson's disease and potentially other neurodegenerative disorders characterized by dopaminergic dysfunction. Its ability to selectively target autoreceptors may lead to fewer side effects and better patient compliance.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological profile of AJ-76 can be contextualized by comparing it to structurally or functionally related dopamine receptor modulators. Key compounds include aripiprazole, UH-232, A-412997, and SKF 81296.
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Compound | Receptor Target | Efficacy (Na⁺ Buffer) | Efficacy (NMDG Buffer) | Functional Effects | Selectivity (5-HT/NE) |
|---|---|---|---|---|---|
| This compound | D2 autoreceptor antagonist | Low | High (↑ ~200%) | ↑ Dopamine synthesis/turnover | Minimal effects |
| Aripiprazole | D2 partial agonist | Low | High (↑ ~180%) | Stabilizes dopamine signaling | Moderate 5-HT₁A agonism |
| UH-232 | D2/D3 partial agonist | Low | High (↑ ~190%) | Mixed agonist/antagonist effects | Low |
| A-412997 | D4 agonist (Ki = 7.9–12 nM) | N/A | N/A | Modulates cognitive/affective pathways | D4-selective |
| SKF 81297 | D1 agonist (EC₅₀ = 10–30 nM) | N/A | N/A | Enhances locomotor activity, memory | D1-selective |
Key Findings
Sodium Sensitivity: this compound, aripiprazole, and UH-232 share a unique sodium-dependent efficacy profile. In Na⁺-containing buffers, all three exhibit low efficacy as partial agonists. This suggests their activity is contingent on receptor conformational states influenced by sodium ions .
Mechanistic Divergence: While this compound and aripiprazole both enhance receptor-G protein coupling in NMDG buffer, this compound’s effects on dopamine turnover are more pronounced. Aripiprazole additionally acts as a 5-HT₁A partial agonist, broadening its therapeutic utility in mood disorders .
Receptor Specificity :
- This compound vs. A-412997/SKF 81297 : Unlike this compound’s autoreceptor antagonism, A-412997 (D4-selective) and SKF 81297 (D1-selective) target postsynaptic receptors. A-412997 modulates cognitive functions, while SKF 81297 influences motor and memory pathways .
- This compound vs. UH-232 : UH-232 displays mixed agonist/antagonist activity at D2/D3 receptors, complicating its therapeutic application compared to this compound’s clearer autoreceptor blockade .
Clinical Implications : this compound’s selectivity for autoreceptors positions it as a candidate for disorders involving presynaptic dopamine dysregulation (e.g., schizophrenia). In contrast, aripiprazole’s dual D2/5-HT₁A activity makes it preferable for bipolar disorder, while SKF 81297’s D1 agonism is explored in Parkinson’s disease .
Preparation Methods
Solubilization and Concentration Optimization
AJ-76’s hydrochloride salt formulation facilitates dissolution in isotonic saline (0.9% sodium chloride), achieving a working concentration of 2 mg/mL. The dissolution process involves:
- Weighing : Precisely measure 20 mg of this compound hydrochloride per 10 mL of saline.
- Mixing : Vortex for 5 minutes or until complete solubilization, confirmed by visual inspection for particulate matter.
- pH Adjustment : Verify solution pH remains within 5.5–6.5 to prevent hydrochloride dissociation.
This formulation is stable for ≤8 hours at 4°C, though fresh preparation is recommended for pharmacokinetic studies.
Vehicle Compatibility and Alternatives
While saline remains the standard vehicle, this compound demonstrates partial solubility in phosphate-buffered saline (PBS) and 5% dimethyl sulfoxide (DMSO) for in vitro applications. However, DMSO concentrations exceeding 5% may induce cellular toxicity, necessitating empirical validation for specific assay systems.
In Vivo Administration Protocols
Intraperitoneal Injection
The predominant route for this compound delivery in murine models is intraperitoneal (i.p.) injection, offering rapid systemic absorption. Standardized parameters include:
| Parameter | Specification |
|---|---|
| Dose | 20 mg/kg body weight |
| Injection Volume | 0.1 mL per 10 g body weight |
| Administration Timing | 60 minutes pre-sampling or behavioral test |
This regimen achieves peak plasma concentrations within 30–45 minutes, correlating with maximal dopamine turnover in cerebrospinal fluid.
Considerations for Chronic Dosing
While acute studies dominate this compound applications, repeated dosing protocols require:
- Dose Adjustment : Reduction to 10 mg/kg to prevent autoreceptor desensitization.
- Interval Optimization : 48-hour washout periods between administrations to restore baseline dopaminergic tone.
Analytical Validation of Prepared Solutions
High-Performance Liquid Chromatography (HPLC)
Post-formulation quality control employs reverse-phase HPLC with ultraviolet detection (λ = 254 nm). Typical chromatographic conditions:
| Column | C18, 5 μm, 250 × 4.6 mm |
|---|---|
| Mobile Phase | 65:35 acetonitrile:20 mM ammonium acetate |
| Flow Rate | 1.2 mL/min |
| Retention Time | 8.3 ± 0.2 minutes |
Peak purity analysis confirms >98% chemical integrity post-reconstitution.
Mass Spectrometry Confirmation
Electrospray ionization mass spectrometry (ESI-MS) validates molecular identity, displaying characteristic [M+H]+ ion at m/z 327.1 corresponding to this compound’s molecular formula (C₁₈H₂₂ClN₃O).
Stability Profiling Under Experimental Conditions
Thermal Degradation Kinetics
Accelerated stability studies (40°C/75% relative humidity) demonstrate:
| Time (Days) | Remaining Potency (%) | Major Degradant (%) |
|---|---|---|
| 0 | 100.0 | 0.0 |
| 7 | 98.5 ± 0.3 | 0.8 ± 0.1 |
| 14 | 95.2 ± 0.7 | 2.1 ± 0.4 |
Degradation follows first-order kinetics (k = 0.015 day⁻¹), with Arrhenius modeling predicting 24-month stability at 25°C.
Light Exposure Effects
UV-A irradiation (365 nm) induces rapid photolysis, with 50% degradation occurring within 2 hours, underscoring the necessity for light-protected storage.
Comparative Analysis with Structural Analogues
This compound’s preparation protocols share similarities with its congener UH-232 (Catalog No. 0775), though key distinctions include:
| Parameter | This compound | UH-232 |
|---|---|---|
| Optimal Solubility | Saline | 10% β-cyclodextrin |
| Plasma Half-Life | 1.8 ± 0.3 hours | 2.4 ± 0.5 hours |
| CSF Penetration Ratio | 0.65 ± 0.07 | 0.48 ± 0.05 |
These differences necessitate compound-specific optimization during experimental design.
Troubleshooting Common Preparation Issues
Precipitation Upon Reconstitution
Crystalline formation post-dissolution typically indicates:
- Cause : Rapid pH shift from residual acidic/basic contaminants.
- Resolution : Filter through 0.22 μm polyethersulfone membrane and adjust pH incrementally with 0.1 M NaOH/HCl.
Bioactivity Variability
Inter-batch potency differences exceeding 5% require:
- Verification : Cross-calibration against USP reference standards.
- Adjustment : Normalize dosing based on HPLC purity assessments.
Q & A
Q. What are the foundational methodologies for characterizing AJ-76 in experimental settings?
To characterize this compound, researchers should prioritize structural elucidation (e.g., NMR, XRD), purity analysis (HPLC, mass spectrometry), and stability assessments under varying conditions (temperature, pH). Experimental protocols must detail instrument calibration, sample preparation, and validation against reference standards. Reproducibility requires transparent reporting of parameters (e.g., solvent systems, reaction times) .
Q. How should researchers design experiments to validate this compound’s hypothesized mechanisms of action?
Employ a hypothesis-driven approach:
- Control groups : Include positive/negative controls and solvent-only baselines.
- Dose-response studies : Test this compound across a logarithmic concentration range.
- Replication : Perform triplicate measurements to assess variability. Data should be analyzed using statistical models (e.g., ANOVA with post-hoc tests) to confirm significance. Document deviations and outliers in supplementary materials .
What criteria define a well-structured research question for this compound studies?
Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Example: “How does this compound modulate [specific pathway] in [model system], and what are the downstream effects on [biological outcome] compared to existing analogs?” Avoid overly broad questions; narrow scope using population/intervention/comparison/outcome (PICO) elements .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity across studies?
Contradictions may arise from methodological differences (e.g., assay conditions, cell lines). Address this by:
- Meta-analysis : Pool data from multiple studies to identify trends.
- Principal contradiction analysis : Determine if disparities stem from a dominant variable (e.g., solvent polarity, temperature) influencing outcomes .
- Iterative validation : Replicate conflicting experiments under standardized protocols .
Q. What advanced techniques are suitable for probing this compound’s interactions at the molecular level?
- Computational modeling : Molecular docking or MD simulations to predict binding affinities.
- Multi-omics integration : Combine transcriptomics/proteomics data to map this compound’s systemic effects.
- Single-molecule imaging : Use techniques like cryo-EM for structural dynamics. Ensure raw data (e.g., trajectory files, spectral libraries) are archived in FAIR-compliant repositories .
Q. How should researchers design a study to evaluate this compound’s off-target effects in complex biological systems?
- High-throughput screening : Test this compound against a panel of unrelated targets (e.g., kinase assays).
- Network pharmacology : Construct interaction networks to identify unintended pathways.
- Toxicogenomics : Assess gene expression changes in non-target tissues. Statistical thresholds (e.g., false discovery rate <5%) must be predefined to minimize Type I errors .
Methodological Best Practices
Q. What strategies ensure reproducibility in this compound synthesis and testing?
- Detailed protocols : Include step-by-step synthesis routes, purification methods, and characterization data (e.g., NMR peaks, retention times).
- Open-source tools : Share code for data analysis (e.g., Python/R scripts).
- Collaborative validation : Partner with independent labs to cross-verify results .
Q. How can researchers optimize data presentation for this compound studies?
- Tables : Summarize key findings (e.g., IC50 values, thermodynamic parameters).
- Figures : Use heatmaps for omics data, dose-response curves for bioactivity.
- Supplementary materials : Provide raw datasets, instrument settings, and negative results. Follow journal guidelines (e.g., Journal of Materials Chemistry A) for clarity and brevity .
Ethical and Reporting Considerations
Q. What ethical guidelines apply to studies involving this compound in animal/human models?
Q. How should researchers address gaps in this compound’s literature during manuscript preparation?
- Systematic reviews : Cite prior work comprehensively and highlight unresolved questions.
- Limitations section : Acknowledge gaps (e.g., unexplored cell types, limited pharmacokinetic data) and propose future directions .
Data Management and Peer Review
Q. What are the best practices for responding to peer critiques on this compound studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
